N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C15H12N4O7. This compound is characterized by the presence of nitro groups, hydroxyl groups, and a hydrazide linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide linkage under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- 2-hydroxy-N’-[(E,2E)-1-[4-methyl-2-(4-nitroanilino)-1,3-thiazol-5-yl]-3-(4-nitrophenyl)-2-propenylidene]benzohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H12N4O7 |
---|---|
Molecular Weight |
360.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H12N4O7/c20-14(9-26-12-5-2-4-11(7-12)18(22)23)17-16-8-10-3-1-6-13(15(10)21)19(24)25/h1-8,21H,9H2,(H,17,20)/b16-8+ |
InChI Key |
SQPVCJUNARTBIN-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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